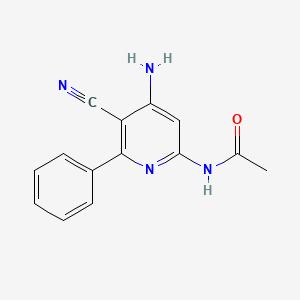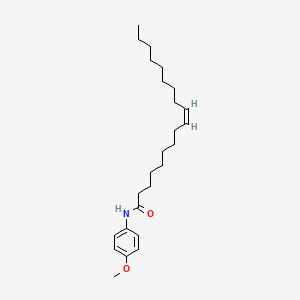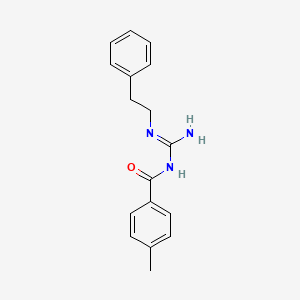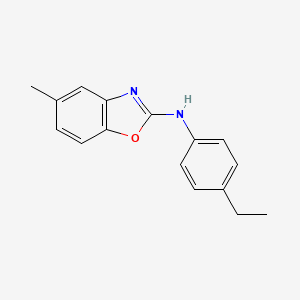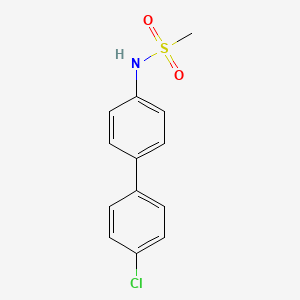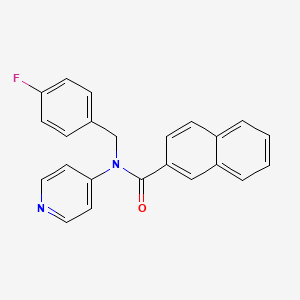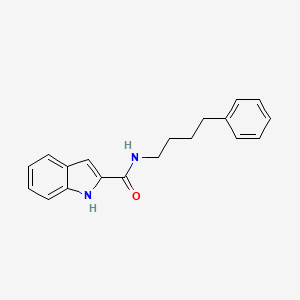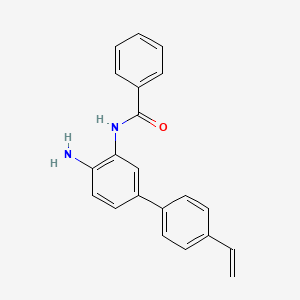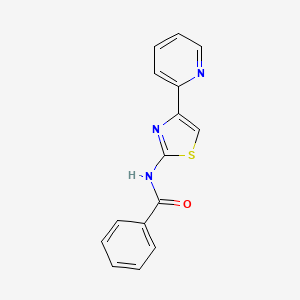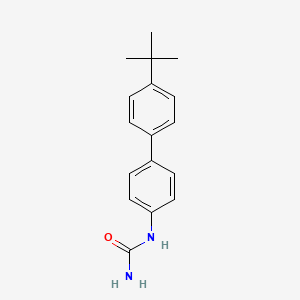
N-(4'-methyl-4-biphenylyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4’-methyl-4-biphenylyl)urea: is an organic compound that belongs to the class of N-substituted ureas It is characterized by the presence of a biphenyl group substituted with a methyl group at the para position and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition of Amines to Isocyanates: One common method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to isocyanates.
Catalyst-Free Synthesis in Water: Another environmentally friendly method involves the reaction of 4’-methyl-4-biphenylamine with potassium isocyanate in water without the use of organic co-solvents.
Industrial Production Methods: Industrial production of N-(4’-methyl-4-biphenylyl)urea typically involves large-scale reactions using the above-mentioned methods. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(4’-methyl-4-biphenylyl)urea can undergo substitution reactions, particularly at the urea moiety.
Oxidation and Reduction Reactions: The biphenyl group in N-(4’-methyl-4-biphenylyl)urea can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include electrophiles such as alkyl halides and acyl chlorides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the biphenyl group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products:
Substituted Ureas: Products of substitution reactions include various N-substituted ureas with different functional groups.
Oxidized and Reduced Derivatives: Products of oxidation and reduction reactions include various oxidized or reduced forms of the biphenyl group.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: This compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of urease, an enzyme involved in the hydrolysis of urea.
Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of N-(4’-methyl-4-biphenylyl)urea involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of urease, blocking its catalytic activity. This interaction is facilitated by hydrogen bonding and other non-covalent interactions between the compound and the enzyme .
Comparison with Similar Compounds
N-(4’-nitro-4-biphenylyl)urea: Similar in structure but with a nitro group instead of a methyl group.
N-(4’-chloro-4-biphenylyl)urea: Similar in structure but with a chloro group instead of a methyl group.
Uniqueness: N-(4’-methyl-4-biphenylyl)urea is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more suitable for certain applications compared to its nitro or chloro counterparts.
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
[4-(4-methylphenyl)phenyl]urea |
InChI |
InChI=1S/C14H14N2O/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)16-14(15)17/h2-9H,1H3,(H3,15,16,17) |
InChI Key |
VXTBCYRTEKXSFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



